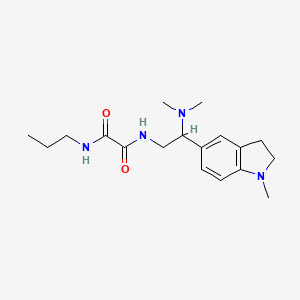

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-propyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-5-9-19-17(23)18(24)20-12-16(21(2)3)13-6-7-15-14(11-13)8-10-22(15)4/h6-7,11,16H,5,8-10,12H2,1-4H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYCPDCHJBTAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-propyloxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

- Indoline moiety : Influences the compound's interaction with biological systems.

- Dimethylamino group : Enhances solubility and biological activity.

- Oxalamide linkage : Known for its potential biological activities.

Molecular Formula : C21H25N3O2

Molecular Weight : 365.45 g/mol

The mechanism of action for this compound involves its interaction with various molecular targets. Preliminary studies suggest that it may act as a ligand for specific receptors or enzymes, potentially influencing pathways related to:

- Neurokinin receptors : Implicated in pain modulation and inflammation.

- Cancer cell proliferation : Suggesting potential anti-cancer properties.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities. Notably, studies have highlighted the following:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, possibly through apoptosis induction.

- Neuroprotective Effects : Potential interactions with neurokinin receptors may provide neuroprotective benefits in models of neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound inhibited the proliferation of lung cancer cells by inducing apoptosis through a caspase-dependent pathway. The IC50 values ranged from 10 to 30 µM across different cell lines .

- Neurokinin Receptor Interaction : Research indicated that similar compounds exhibited selective binding to neurokinin receptors, suggesting potential applications in treating conditions like chronic pain and anxiety disorders .

- Synthesis and Biological Evaluations : The synthesis of this compound involved multi-step organic reactions, leading to derivatives that were evaluated for their biological activities. Compounds with oxalamide structures were noted for their diverse pharmacological profiles, including anti-inflammatory and analgesic effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-[3-(dimethylamino)ethyl]-4-fluorobenzamide | Indole core, dimethylamino group | Selective 5-HT(1F) receptor agonist |

| N-[2-(m-tolyl)oxalamide] | Oxalamide linkage | Potential anti-cancer agent |

| 5-chloro-3-methylindole | Indole core | Small-molecule allosteric modulator |

This table illustrates how while there are compounds with similar structural motifs, this compound possesses unique features that may confer distinct biological activities.

Scientific Research Applications

Medicinal Chemistry

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-propyloxalamide has been investigated for its role as a pharmacological agent. Its structural features suggest potential activity against specific biological targets, particularly in oncology and neurology.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. For instance, studies have shown that indole derivatives can modulate pathways involved in cancer cell survival and apoptosis.

Case Study:

A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds displayed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored as a lead compound in anticancer drug development .

Neurological Applications

The dimethylamino group present in the compound suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Neuroprotective Effects

Preliminary studies indicate that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Data Table: Neuroprotective Activity of Indole Derivatives

| Compound Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Alzheimer's | Inhibition of acetylcholinesterase | |

| Compound B | Parkinson's | Modulation of dopamine receptors | |

| This compound | TBD | TBD | TBD |

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of key intermediates. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethylamino-Containing Analogs

Key comparisons include ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate (). Both feature dimethylamino groups but differ in backbone structure and reactivity:

- Key Insight: Aromatic dimethylamino derivatives (e.g., ethyl benzoate) exhibit higher reactivity and better mechanical properties than aliphatic counterparts. The target compound’s aliphatic dimethylamino group may reduce reactivity but improve solubility in biological systems.

Oxalamide vs. Other Amide Linkers

The propyloxalamide linker distinguishes the target compound from other amide-containing molecules, such as fumaramide derivatives ():

| Compound Type | Structure | Stability | Hydrogen-Bonding Potential |

|---|---|---|---|

| Oxalamide (Target) | N,N'-linked diamide | High (rigid structure) | Strong (dual amide bonds) |

| Fumaramide (Patent) | α,β-unsaturated amide | Moderate (prone to hydrolysis) | Moderate (single amide) |

Indoline Derivatives

The 1-methylindolin-5-yl group shares structural similarities with indole-based pharmaceuticals (e.g., 5-FU derivatives in ). While 5-FU derivatives focus on anticancer activity via thymidylate synthase inhibition, indoline moieties in the target compound may target different pathways, such as kinase modulation or neurotransmitter receptors.

- Key Insight : The indoline group may improve blood-brain barrier penetration compared to pyrimidine-based drugs.

Research Findings and Implications

- Reactivity: Aliphatic dimethylamino groups (e.g., in the target compound) show lower intrinsic reactivity than aromatic analogs but can be enhanced with co-initiators like DPI .

- Stability : The oxalamide linker likely confers superior chemical stability compared to fumaramides or simple amides.

- Biological Activity: While 5-FU derivatives rely on pyrimidine antagonism, the target compound’s indoline and dimethylamino groups may enable alternative mechanisms, such as kinase inhibition or receptor modulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-propyloxalamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves:

Condensation reactions between oxalyl chloride and substituted amines (e.g., dimethylaminoethyl-indoline and propylamine derivatives) under anhydrous conditions.

Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) .

Structural confirmation using -NMR (to verify methylindolin and propyl groups) and LC-MS (to confirm molecular weight and purity >95%) .

- Key Challenges : Controlling reaction stoichiometry to avoid diastereomer formation due to chiral centers in the dimethylaminoethyl-indoline moiety .

Q. How can researchers verify the structural integrity of this compound and its intermediates?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for the dimethylamino group (δ ~2.2 ppm), indoline aromatic protons (δ ~6.5–7.2 ppm), and oxalamide NH signals (δ ~8.5–9.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm) and NH bending (~1550 cm) .

- X-ray Crystallography : Resolve 3D conformation to identify potential binding motifs (e.g., hydrogen-bonding sites) .

Q. What preliminary assays are recommended to screen for bioactivity?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases (e.g., using fluorescence-based assays at 10–100 µM concentrations) due to structural similarity to kinase inhibitors .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing diastereomer formation?

- Strategies :

Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during amine coupling steps .

Temperature Control : Perform reactions at 0–4°C to reduce racemization .

HPLC Purification : Employ chiral columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .

- Validation : Compare optical rotation values and circular dichroism (CD) spectra with enantiomerically pure standards .

Q. How should contradictory bioactivity data across similar oxalamides be resolved?

- Case Example : If one study reports anticancer activity (IC = 5 µM) but another shows no effect at 50 µM :

Dose-Response Curves : Test across a broader concentration range (1–200 µM) to identify threshold effects.

Structural Comparison : Analyze substituent differences (e.g., morpholino vs. piperidine groups) using molecular docking to predict target affinity .

Assay Reproducibility : Validate protocols across multiple labs to rule out technical variability .

Q. What computational approaches are suitable for predicting target interactions?

- Methods :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, focusing on the oxalamide backbone’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Validation : Cross-reference with SPR (surface plasmon resonance) data to confirm binding kinetics (e.g., K values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.